Quadrosilan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZMPQJXABFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063546, DTXSID601015701 | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrosilan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | QUADROSILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties of Quadrosilan
Quadrosilan possesses a unique set of chemical and physical characteristics derived from its organosilicon and cyclotetrasiloxane nature. These properties dictate its behavior and potential applications.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | ontosight.aiaccessengineeringlibrary.com |
| Synonyms | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane | ontosight.aiaccessengineeringlibrary.com |
| CAS Number | 4657-20-9, 33204-76-1 | ontosight.ai |
| Molecular Formula | C₁₈H₂₈O₄Si₄ | ontosight.aiaccessengineeringlibrary.com |
| Molecular Weight | 420.758 g/mol (approx.) | |
| Appearance | Solid powder | ontosight.ai |
| Solubility | Lipid-soluble | vulcanchem.com |
| Stability (Shipping) | Stable enough for a few weeks during ordinary shipping and customs. | ontosight.ai |
| Storage Conditions | Dry, dark, at 0–4 °C for short term (days to weeks) or -20 °C for long term (months to years). | ontosight.ai |
Note: Properties such as melting point, boiling point, density, and refractive index were found in sources that were either excluded or had conflicting data, and are therefore not included here.
Theoretical and Computational Chemistry of Quadrosilan
Quantum Chemical Investigations of Electronic Structure and Bonding in Cyclotetrasiloxanes
Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, are fundamental to dissecting the electronic structure and bonding characteristics of molecules like Quadrosilan. Studies on simpler, representative cyclotetrasiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), provide a basis for understanding the core siloxane ring system's electronic architecture.
Table 3.1.1: Key Electronic Structure and Bonding Parameters from Computational Studies on Cyclic Siloxanes
| Parameter / Property | Value / Description | Computational Method / Basis Set | Reference |
| Si-O Bond Length (POSS cages) | 1.619–1.670 Å | Ab initio analyses | aip.orgaip.org |
| Si-O-Si Angle (4-membered rings) | ~142.3° (average) | Ab initio calculations (STO-3G) | researchgate.net |
| Conformation Stability (D₄) | D₄h structure identified as minimum | HF / MP2 with 6-31G* and 6-311G(d,p) basis sets | capes.gov.br |
| Si-O-Si Angle Influence | Tunes basicity and hydrogen bonding potential | Ab initio quantum-mechanical study | researchgate.net |
Molecular Dynamics Simulations of Conformational Behavior and Fluxionality
Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules, including their conformational changes and fluxionality. These simulations track the motion of atoms over time, providing insights into energy landscapes, transition states, and molecular flexibility.
Table 3.2.1: Insights from Molecular Dynamics Simulations on Cyclic Siloxanes and Related Polymers
| System / Phenomenon | Key Finding | Simulation Method / Details | Reference |
| Octamethylcyclotetrasiloxane (D4) Crystal | Conformational transition barrier (boat-saddle to chair): 0.07 kcal/mol (isolated); increased by crystal field. | VASP, NVT ensemble, 15 ps trajectories | mdpi.com |
| High-Phenyl Polysiloxanes | Phenyl group interactions strengthen molecular forces, influencing conformational transitions. | MD simulations | nih.govresearchgate.net |
| Epoxidized-Methyl-Ethyl-Vinyl Silicone Elastomer (E-MEVQ) | Predicted Tg: ~ -130 °C (agrees with DSC). | MD simulations (specific volume, nonbond potential energy, etc.) | acs.org |
| Ring Puckering in Monosaccharides | Emphasizes importance of accurate force fields for conformational analysis. | All-atom explicit-solvent MD simulations, eABF method | nih.govmdpi.com |
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly DFT, plays a vital role in understanding the detailed mechanisms of reactions involving siloxanes, such as hydrolysis, condensation, and polymerization. These studies map out reaction pathways, identify transition states, and calculate activation energies.
Research into silane (B1218182) polymerization mechanisms suggests that the reaction proceeds via an SN1-Si mechanism in neutral and acidic media, whereas an SN2-Si mechanism is favored in alkaline conditions mdpi.comresearchgate.net. DFT investigations of silicon alkoxide hydrolysis and oligomerization indicate a concerted SN2 mechanism with a pentacoordinated silicon transition state under acidic conditions researchgate.net. The reaction mechanisms of siloxane exchange in vitrimer polymers have been elucidated using DFT and nudged elastic band calculations, showing good agreement with experimental data for specific siloxane molecules acs.org. Furthermore, computational studies have explored the atmospheric reactions of cyclic methylsiloxanes with hydroxyl radicals, calculating rate constants and activation energies acs.org. Hydrosilylation reactions involving cyclotetrasiloxanes, such as 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (H₄D), have also been computationally analyzed to understand structure-reactivity relationships, noting that these reactions can exhibit low yields (50-70%) and selectivity issues researchgate.net. The polymerization of cyclic siloxanes is also being modeled using neural networks, demonstrating the potential of machine learning in predicting reaction kinetics researchgate.netrevmaterialeplastice.ro.
Table 3.3.1: Reaction Mechanisms and Kinetics Studied Computationally for Siloxanes
| Reaction Type / System | Mechanism / Kinetic Parameter | Computational Method / Details | Reference |
| Silane Polymerization (Acidic/Neutral) | SN1-Si mechanism favored over SN2-Si. | Computational chemistry (DFT) | mdpi.comresearchgate.net |
| Silane Polymerization (Alkaline) | SN2-Si mechanism favored. | Computational chemistry (DFT) | mdpi.comresearchgate.net |
| Silicon Alkoxide Hydrolysis-Oligomerization (Acidic) | Concerted SN2 mechanism with pentacoordinated-Si transition state. | DFT | researchgate.net |
| Siloxane Exchange in Vitrimers | Detailed catalytic efficacy and pathway elucidated. | DFT, nudged elastic band calculations | acs.org |
| OH Radical Reaction with Cyclic Methylsiloxanes (D₄-D₆) | Rate constants and activation energies calculated. | DFT | acs.org |
| D₄/D₅/D₆ + OH Radical Rate Constants (298 K) | D₄: 1.01 × 10⁻¹² cm³ mol⁻¹ s⁻¹; D₅: 1.55 × 10⁻¹² cm³ mol⁻¹ s⁻¹; D₆: 1.92 × 10⁻¹² cm³ mol⁻¹ s⁻¹ | Experimental data used in computational modeling | acs.org |
| Hydrosilylation of H₄D with Allyl Derivatives | Structure-reactivity relationships studied; low yields (50-70%) and selectivity issues noted. | Computational study | researchgate.net |
Structure-Reactivity Relationship Studies through Theoretical Models
Understanding the correlation between molecular structure and chemical reactivity is paramount for predicting and controlling chemical processes. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often developed using computational methods, are essential tools in this domain.
QSPR models have been successfully applied to predict the flash points of organosilicon compounds, achieving robust fitting (R² ≈ 0.93) and predictive (Q² ≈ 0.89) capabilities researchgate.netresearchgate.net. These models utilize molecular descriptors derived from chemical structures to establish mathematical correlations with specific properties. Similarly, QSAR analyses correlate chemical structures with biological activity or chemical reactivity, forming the basis for predicting the behavior of novel compounds wikipedia.orgnih.govtaylorfrancis.commdpi.com. For instance, studies on photosensitizer activity have yielded QSAR models with predictive correlation coefficients (R² prediction) of up to 0.52 for external test sets mdpi.com. In the context of siloxanes, the reactivity of the siloxane linkage can be modulated by altering the Si-O-Si bond angle, which influences the molecule's basicity researchgate.net. The structural features of POSS cages, such as the size of the cage and the nature of substituents, also impact their electronic properties and, consequently, their reactivity aip.orgaip.org.
Table 3.4.1: Performance of QSPR/QSAR Models for Organosilicon Compounds and Siloxane Properties
| Model / Application | Metric / Descriptor | Value / Description | Reference |
| QSPR for Organosilicon Flash Point Prediction | Fitting Ability (R²) | ~0.9330 | researchgate.netresearchgate.net |
| Average Fitting Error | ~8.91 K | researchgate.netresearchgate.net | |
| Predictive Capability (Q²) | ~0.8868 | researchgate.netresearchgate.net | |
| Average Predictive Error | ~11.15 K | researchgate.netresearchgate.net | |
| QSAR for Photosensitizer Activity Prediction | Predictive Correlation Coefficient (External Test) | ~0.52 | mdpi.com |
| ML for Organosilicon PBT Potential Prediction | Classification Accuracy | 0.750–0.804 | nih.gov |
| Regression Mean Squared Error (MSE) | 0.008–0.014 | nih.gov | |
| Influence of Si-O-Si Angle | Basicity modulation | Angle variation tunes basicity and hydrogen bonding potential. | researchgate.net |
| POSS Cage Structure (Substituent/Size) vs. Properties | Si-O bond length variation | Dependent on substituent and cage size. | aip.orgaip.org |
Predictive Computational Design of Novel Organosilicon Architectures
Predictive computational design leverages theoretical models and machine learning to design new materials with specific, desired properties. This approach significantly accelerates the discovery process by identifying promising molecular structures and compositions prior to extensive experimental synthesis.
Machine learning (ML) is increasingly employed for predicting the properties of organosilicon compounds, including their persistence, bioaccumulation, and toxicity (PBT) potentials, and for classifying their structures nih.gov. ML models, often integrated with molecular dynamics simulations, have demonstrated high accuracy in predicting thermodynamic properties of amorphous silicon (a-Si), with R² values exceeding 0.95 mdpi.com. These computational strategies are applied in the de novo design of various materials, ranging from catalysts to advanced polymers. For instance, QSAR and ML approaches are integral to the design of silk-based materials and catalysts nih.govacs.orgmdpi.comacs.org. The development of siloxane-modified epoxy resins, for example, benefits from computational insights to engineer materials with enhanced properties, such as improved low-temperature resistance acs.orgmdpi.com. The capability to predict properties like flash points using QSPR models based solely on molecular structure highlights the power of computational design in exploring the vast chemical space of organosilicon compounds researchgate.netresearchgate.net.
Table 3.5.1: Applications of Computational Design and Machine Learning in Organosilicon Materials
| Application Area | Computational Method / Approach | Key Outcome / Prediction | Reference |
| Organosilicon PBT Potential | Machine Learning (Neural Networks, SVM) | Classification accuracies: 0.750–0.804; Regression MSE: 0.008–0.014 | nih.gov |
| Amorphous Silicon (a-Si) Properties | Machine Learning (Linear, Ridge, SVR) + MD Simulations | Predicted thermodynamic properties with R² > 0.95. | mdpi.com |
| Organosilicon Flash Point Prediction | QSPR (Stepwise Regression, ANN) | High fitting (R² ~0.93) and predictive (Q² ~0.89) capabilities. | researchgate.netresearchgate.net |
| Novel Siloxane-Modified Resins | MD simulations combined with experimental synthesis | Design of materials with improved properties (e.g., low-temperature resistance, Tg ~ -130 °C). | acs.orgmdpi.com |
| De Novo Material Design | QSAR, ML, DFT | Accelerates discovery of materials like catalysts, polymers, and functional molecules. | nih.govacs.orgmdpi.comacs.org |
Compound List
this compound
Octamethylcyclotetrasiloxane (D4)
(H₂SiO)n (n=3, 4, 5)
2,4,6,8-tetramethylcyclotetrasiloxane (H₄D)
Cyclic methylsiloxanes (D4, D5, D6)
Polyhedral Oligomeric Silsesquioxanes (POSS)
Epoxidized-Methyl-Ethyl-Vinyl Silicone Elastomer (E-MEVQ)
Polydimethylsiloxane (PDMS)
Hexamethyldisiloxane
Dihydroxy-dimethylsilane
Mechanistic Investigations of Molecular Interactions
Elucidation of Intermolecular Recognition Pathways with Biological Systems
Quadrosilan's primary biological interaction involves its binding to estrogen receptors (ERs), a mechanism central to its pharmacological effects.
This compound exhibits a significant affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), binding competitively with an affinity comparable to estradiol (B170435), indicated by dissociation constants (Kd) in the range of 0.5–1.0 nM ajpsonline.com. This interaction initiates a cascade of cellular events characteristic of estrogenic signaling. Upon binding to this compound, the estrogen receptors undergo conformational changes, leading to dimerization and subsequent translocation into the cell nucleus ejmo.orgbmbreports.orgnih.govd-nb.info. Within the nucleus, these complexes bind to specific DNA sequences known as Estrogen Response Elements (EREs), thereby modulating the expression of estrogen-responsive genes ejmo.orgbmbreports.orgnih.govd-nb.info. This genomic pathway results in the suppression of gonadotropin-releasing hormone (GnRH) secretion and a downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately contributing to a reduction in testosterone (B1683101) production, a key aspect of its therapeutic application in prostate cancer ajpsonline.com.
Molecular dynamics (MD) simulations are a critical tool for dissecting these ligand-receptor dynamics, providing insights into conformational flexibility, binding stability, and the influence of specific amino acid residues on receptor activation or inhibition. Studies on various ER ligands, such as estradiol and selective estrogen receptor modulators (SERMs) like tamoxifen, have utilized MD simulations to reveal how ligand binding induces specific conformational shifts, alters loop dynamics, and positions key structural elements like Helix 12, which is crucial for coactivator recruitment and receptor activity biorxiv.orgnih.govmdpi.commdpi.comnih.govfrontiersin.org. While specific MD simulations detailing this compound's interaction with ERs are not extensively published, the general principles observed in these studies—involving conformational stabilization or destabilization, dynamic fluctuations, and the formation of specific hydrogen bonds and hydrophobic interactions within the ligand-binding pocket—are directly applicable to understanding this compound's molecular recognition pathways mdpi.commdpi.comnih.govfrontiersin.orgvegahub.eu.
The stereochemistry of a molecule plays a pivotal role in its ability to engage in specific molecular recognition events, particularly with protein targets like estrogen receptors. This compound is characterized by a cis-configuration of its phenyl substituents on the cyclotetrasiloxane ring, and it is classified as achiral ajpsonline.commdpi.com. While achiral, this specific spatial arrangement of substituents is critical for its precise fit within the ER binding pocket.
Research on other estrogenic compounds has demonstrated that stereochemical variations can profoundly impact binding affinity and biological activity. For instance, enantiomers of Indenestrol A exhibited stereochemical preferences in binding to mouse uterine estrogen receptors, leading to differential biological responses, including varying levels of ornithine decarboxylase activity nih.gov. Similarly, the specific stereochemistry of compounds like OP-1074 has been shown to disrupt ERα helix 12, conferring pure antiestrogenic activity nih.gov. Although this compound itself is achiral, the cis-arrangement of its phenyl groups likely dictates a specific three-dimensional conformation that optimizes its interaction with the ER binding site, influencing its potency and efficacy compared to hypothetical trans isomers or other related structures.
Kinetic and Thermodynamic Studies of Chemical Transformation Mechanisms
Understanding the rates and energetic feasibility of chemical transformations is fundamental to characterizing a compound's behavior. For this compound, kinetic data primarily relate to its stability in biological environments. It exhibits a half-life of approximately 48–72 hours in buffer solutions, indicating a moderate degree of stability under physiological conditions ajpsonline.com. This stability profile is a key kinetic parameter relevant to its pharmacokinetic behavior.
Chemical kinetics, in general, involves the study of reaction rates, the factors influencing them (such as concentration, temperature, and catalysts), and the elucidation of reaction mechanisms through rate laws and activation energies mit.edumt.comlibretexts.org. Thermodynamics, conversely, provides insights into the spontaneity and equilibrium of reactions, quantifying the energy changes involved (e.g., free energy, enthalpy, entropy) jbpub.comlibretexts.orgmdpi.com. While these principles are broadly applicable to chemical transformations, specific kinetic or thermodynamic studies detailing this compound's chemical reaction mechanisms, rate constants for its various reactions, or detailed thermodynamic parameters are not extensively detailed in the readily available literature beyond its biological half-life.
Fundamental Research on Degradation Pathways in Diverse Environments
The stability and degradation pathways of chemical compounds are crucial for understanding their persistence and potential environmental impact. For pharmaceutical agents, degradation can occur through several mechanisms, including hydrolysis, oxidation, and photolysis ajpsonline.comijirt.orgveeprho.comresearchgate.net. Hydrolysis, the reaction with water, is a common degradation route for many compounds, particularly those with ester, amide, or similar linkages ijirt.org. Oxidation can involve reactions with oxygen or oxidizing agents, often catalyzed by metal ions or initiated by free radicals ijirt.orgresearchgate.net. Photolysis involves the breakdown of molecules by light, especially UV radiation, which can cleave chemical bonds through various photochemical reactions ajpsonline.comveeprho.comresearchgate.net.
This compound's moderate half-life in buffer solutions ajpsonline.com suggests a degree of susceptibility to degradation in aqueous environments, likely involving hydrolysis or other aqueous-phase reactions. However, specific research detailing the precise degradation pathways, mechanisms, or products of this compound under various environmental conditions (e.g., different pH levels, presence of oxidants, or light exposure) is limited in the public domain. Understanding these pathways would be essential for a comprehensive assessment of its environmental fate and persistence.
Advanced Analytical Methodologies in Quadrosilan Research
High-Resolution Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular architecture and bonding characteristics of organosilicon compounds. High-resolution techniques provide detailed insights into the local chemical environment and molecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organosilicon compounds due to the presence of silicon nuclei and their unique chemical shifts mdpi.comnih.govresearchgate.netorcid.orgtandfonline.comcas.cz.
29Si NMR : This technique is particularly vital for organosilicon chemistry, offering direct information about the silicon environment, including coordination number, oxidation state, and the nature of attached groups mdpi.comtandfonline.com. For Quadrosilan, 29Si NMR would reveal signals corresponding to the silicon atoms within the cyclotetrasiloxane ring, differentiating between silicon atoms bonded to phenyl groups and those bonded only to methyl groups. The chemical shifts are sensitive to the electronegativity of adjacent atoms and substituents mdpi.comcas.cz.
1H and 13C NMR : Standard proton (1H) and carbon (13C) NMR provide information about the organic substituents (methyl and phenyl groups in this compound) and their connectivity. Coupling patterns in 1H NMR reveal neighboring protons, while 13C NMR identifies distinct carbon environments mdpi.comtandfonline.comnd.edu.
2D NMR Techniques : Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing direct bonds and longer-range correlations between protons and silicon nuclei (1H-29Si HSQC/HMBC) or between protons and carbon nuclei (1H-13C HSQC/HMBC) mdpi.comresearchgate.netnd.edu. These techniques are critical for confirming the precise arrangement of methyl and phenyl groups on the siloxane ring, resolving stereochemical assignments, and confirming the cis-configuration of the phenyl substituents in this compound medkoo.comwikipedia.org. Techniques like Parallel Acquisition NMR (PANSY) and NOAH (NMR Supersequences for Small Molecule Analysis and Structure Elucidation) allow for simultaneous acquisition of multiple NMR experiments, accelerating structure determination researchgate.netacs.org.
Table 5.1.1: Characteristic NMR Signals for this compound (Illustrative)
| Nucleus | Chemical Shift (ppm) | Assignment | Notes |
| 1H | ~0.1-0.5 | Methyl protons (Si-CH₃) | Singlets or multiplets depending on neighboring Si atoms. |
| ~7.0-7.5 | Phenyl protons (Si-C₆H₅) | Multiplets, characteristic aromatic signals. | |
| 13C | ~0-5 | Methyl carbons (Si-CH₃) | Singlets. |
| ~125-145 | Phenyl carbons (Si-C₆H₅) | Multiple signals for ipso, ortho, meta, para carbons. | |
| 29Si | ~-15 to -25 | Si atoms bonded to methyl and phenyl groups | Sensitive to phenyl substitution and stereochemistry. |
Note: Specific chemical shifts are illustrative and depend on experimental conditions and solvent.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about functional groups and bonding within organosilicon molecules gelest.comresearchgate.netmdpi.comacs.orgphysicsopenlab.orgresearchgate.netnih.govwiley.com. Electronic spectroscopy (UV-Vis, fluorescence) probes the electronic structure and can reveal intermolecular interactions.
Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying characteristic functional groups in organosilicon compounds. For this compound, key absorptions would include strong Si-O-Si stretching vibrations, typically in the range of 1000-1100 cm⁻¹ gelest.comresearchgate.netresearchgate.net. Si-CH₃ stretching vibrations are usually observed around 1250-1260 cm⁻¹, and Si-C stretching vibrations for the phenyl groups appear in the 700-800 cm⁻¹ region gelest.comresearchgate.netresearchgate.net. The presence of Si-H bonds, if any, would be indicated by strong absorptions between 2100-2280 cm⁻¹ gelest.com.
Raman Spectroscopy : Raman spectroscopy complements IR by providing information on vibrations that involve changes in polarizability. It is particularly useful for symmetric bonds and can offer insights into the Si-O-Si network and the phenyl ring vibrations acs.orgphysicsopenlab.orgnih.govresearchgate.net.
UV-Visible and Fluorescence Spectroscopy : These techniques can provide information on the electronic transitions within the phenyl rings of this compound. They are also crucial for studying molecular interactions, such as excimer formation or host-guest interactions, which can influence fluorescence emission mdpi.comresearchgate.nettytlabs.co.jpacs.orgnih.gov. The presence of phenyl groups allows for UV absorption, and if the molecule possesses suitable electronic structure, it might exhibit fluorescence.
Table 5.1.2: Characteristic IR Absorption Bands for Organosilicon Compounds (Illustrative for this compound)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Type of Vibration |
| Si-O-Si | 1000-1100 | Strong | Asymmetric Stretch |
| Si-CH₃ | 1250-1260 | Strong | Symmetric Bend |
| Si-C (phenyl) | 700-800 | Strong | Asymmetric Stretch |
| C-H (phenyl) | 3000-3100 | Medium | Aromatic Stretch |
| C-H (methyl) | 2850-2970 | Medium | Aliphatic Stretch |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound, as well as for identifying potential reaction intermediates, byproducts, or degradation products during synthesis or study nih.govslideshare.netijprajournal.com.
Techniques : Electrospray Ionization (ESI-MS), Atmospheric Pressure Chemical Ionization (APCI-MS), and Electron Ionization (EI-MS) are commonly used ionization methods. HRMS, such as Time-of-Flight (TOF) or Orbitrap MS, provides accurate mass measurements, allowing for the determination of elemental formulas.
Applications : For this compound, HRMS can confirm its molecular formula (C₁₈H₂₈O₄Si₄) and molecular weight (420.7545 g/mol ) medkoo.comncats.io. Fragmentation patterns obtained via MS/MS experiments can further elucidate structural features, such as the cleavage of Si-O or Si-C bonds. Coupling with chromatography (LC-MS, GC-MS) is essential for analyzing complex mixtures and identifying low-level impurities or intermediates in synthetic pathways nih.govijprajournal.comrsc.orgresearchgate.net.
Chromatographic Separations for Compound Purity and Mixture Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC, is well-suited for separating non-polar to moderately polar organosilicon compounds like this compound nih.govrsc.orgtandfonline.comresearchgate.netresearchgate.net. The separation is typically based on differences in hydrophobicity. UV detection can be used if the compound has a chromophore (like the phenyl groups in this compound), or more sensitive detectors like Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) can be used for silicon-specific detection, especially for trace analysis rsc.orgrsc.orgspectroscopyonline.comgoogle.com.
Gas Chromatography (GC) : While this compound is a relatively large molecule, GC might be applicable if it is sufficiently volatile or can be derivatized. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile organosilicon compounds and their impurities researchgate.net.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) : SEC is primarily used for characterizing polymers based on their molecular size. While this compound is a cyclic molecule and not a polymer, SEC could be used to separate it from oligomeric or polymeric silicones if present in a mixture rsc.orgspectroscopyonline.comresearchgate.net.
Table 5.2: Chromatographic Separation Considerations for this compound
| Technique | Primary Use | Detection Methods | Typical Mobile Phase Components (RP-HPLC) | Considerations |
| HPLC | Purity assessment, separation of isomers | UV-Vis, ICP-AES, ICP-MS | Acetonitrile/Water, Methanol/Water | Requires a chromophore for UV detection; ICP detection offers high sensitivity. |
| GC | Separation of volatile impurities/analogs | MS, FID | Non-polar to moderately polar carriers | Applicability depends on volatility; potential for thermal degradation. |
| SEC/GPC | Separation from polymeric silicones | ICP-AES, ICP-MS, Refractive Index (RI) | THF, Xylene, Chloroform | Primarily for high molecular weight species; less relevant for discrete molecules. |
Hyphenated Analytical Techniques in Organosilicon Research
Hyphenated techniques, which combine separation methods with spectroscopic detection, offer enhanced analytical power for complex samples.
LC-MS : Coupling HPLC with Mass Spectrometry is a widely used technique for identifying and quantifying organosilicon compounds, providing both separation and mass-based identification nih.govijprajournal.comrsc.orgresearchgate.net. LC-HRMS is particularly valuable for accurate mass determination and elemental composition.
GC-MS : This combination is standard for analyzing volatile or semi-volatile organosilicon compounds, offering separation and identification of components in mixtures slideshare.netresearchgate.net.
LC-NMR : Coupling Liquid Chromatography with NMR spectroscopy provides unparalleled structural information. This technique allows for the separation of components by HPLC, followed by on-line NMR analysis, enabling definitive structural elucidation of individual fractions, even for complex organosilicon polymers nih.govresearchgate.netnih.govtacr.cz. For this compound, LC-NMR could resolve subtle structural differences or confirm the presence of specific isomers.
Application of Chemometrics and Machine Learning in Analytical Data Interpretation
As analytical datasets generated from techniques like NMR, MS, and chromatography become increasingly complex, chemometrics and machine learning (ML) offer powerful tools for data analysis, pattern recognition, and predictive modeling.
Chemometrics : Statistical methods can be applied to spectroscopic or chromatographic data to extract meaningful information, such as identifying characteristic spectral fingerprints, quantifying components in mixtures, or performing multivariate calibration. For this compound research, chemometric analysis of NMR or IR spectra could help in identifying subtle structural variations or correlating spectral features with specific properties.
Machine Learning : ML algorithms can be trained on large datasets to recognize patterns, classify compounds, predict properties, or optimize analytical parameters. For instance, ML models could be developed to predict the purity of this compound based on its spectroscopic data or to identify potential impurities from complex GC-MS or LC-MS chromatograms.
Applications in Advanced Materials Science and Supramolecular Chemistry
Design and Synthesis of Organosilicon-Based Functional Materials
Organosilicon compounds are foundational in the synthesis of a wide array of functional materials due to their unique properties, including thermal stability, chemical inertness, and flexibility. cfsilicones.com The synthesis of these materials often involves the polymerization of cyclic siloxane monomers. researchgate.net Functional groups can be introduced on the silicon atoms of cyclosiloxanes to tailor the properties of the resulting polymers for specific applications. elsevierpure.com
Role of Quadrosilan in Surface Modification and Interfacial Chemistry
Cyclic siloxanes are utilized in surface modification to alter the properties of various substrates. The general mechanism involves the reaction of siloxane precursors with hydroxyl groups on a surface, forming stable covalent bonds. mcmaster.ca This process can be used to impart hydrophobicity, improve adhesion, or introduce specific functionalities to a material's surface. While there is no specific data on this compound, phenyl-substituted siloxanes are known to influence the surface properties of materials. For instance, modifying surfaces with silicone polyethers can affect wettability and bio-adhesion. mcmaster.ca
Integration into Composite Materials and Nanostructured Assemblies
Organosilicon compounds are integrated into composite materials to enhance their mechanical and thermal properties. dokumen.pub For example, they can be used as coupling agents to improve the interface between inorganic fillers and organic polymer matrices. dokumen.pub Phenyl-containing siloxanes, such as diphenyl-dimethyl copolymers, have been explored for modifying the low-temperature properties of silicone elastomers. squarespace.com While not specifically documented for this compound, its rigid diphenyl groups could theoretically influence the properties of composite materials. There is mention of using diphenylhexamethylcyclotetrasiloxane in syntactic foam for filling composite materials. oeko.info
Supramolecular Assembly of Siloxane-Containing Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of molecules is a key principle in this field, leading to the formation of well-ordered structures. centralregionacs.org
Host-Guest Chemistry and Encapsulation with this compound Derivatives
Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. centralregionacs.org While there is no specific research found on this compound's application in this area, the cyclic structure of cyclotetrasiloxanes could potentially serve as a scaffold for designing host molecules. An abstract from a 2006 ACS Central Regional Meeting mentions the study of host-guest complexes and self-assemblies involving dendrimers and cyclodextrins as hosts, though it does not directly implicate this compound. centralregionacs.org
Self-Assembly Phenomena in Solution and the Solid State
The self-assembly of organosilicon compounds can lead to the formation of various nanostructures. For instance, block copolymers containing polysiloxane chains can self-assemble into ordered 3D periodic structures. mdpi.com The presence of phenyl groups in cyclosiloxanes can influence their packing and intermolecular interactions, which would be relevant to their self-assembly behavior. The crystal structure of 2,6-cis-diphenylhexamethylcyclotetrasiloxane has been determined to have a 'boat' form, which provides insight into its solid-state packing. vdoc.pub
Catalytic Applications of Organosilicon Compounds
Organosilicon compounds can be used in various catalytic processes. A notable reaction involving a related compound is the acid-catalyzed interconversion of 2,6-diphenylhexamethylcyclotetrasiloxane into an equimolar mixture of its cis and trans isomers. centralregionacs.org This reaction, which proceeds without polymerization in the presence of a Lewis acid and a polar aprotic solvent, highlights the potential for cyclosiloxanes to participate in catalytic transformations. centralregionacs.org However, specific applications of this compound itself as a catalyst are not documented in the available literature.
Exploration of Heterogeneous and Homogeneous Catalysis
While this compound itself is not typically employed directly as a catalyst, its true value lies in its role as a monomer for the synthesis of polysiloxanes that can function as catalyst supports. The exploration of both heterogeneous and homogeneous catalytic systems can be achieved through the chemical modification of polymers derived from this compound.
The operational mode of a catalyst, whether homogeneous or heterogeneous, is largely determined by the solubility of the siloxane-supported catalytic species in the reaction medium. Polymers synthesized from this compound can be designed to be soluble or insoluble in specific solvents, thereby allowing for their application in either homogeneous or heterogeneous catalysis. For instance, a polysiloxane chain with appropriate functional groups that is soluble in the reaction solvent would lead to a homogeneous catalytic system. Conversely, if the polymer support is insoluble, it can be utilized in a heterogeneous setup, which facilitates easier separation and recycling of the catalyst.
The phenyl groups inherent in the this compound monomer unit can be chemically modified to anchor catalytic metal centers. This functionalization is a key step in creating active catalytic sites. The ability to control the polymer's solubility and to introduce a variety of functional groups makes this compound-derived materials highly adaptable for different catalytic applications.
Design of Siloxane-Supported Catalytic Systems
The design of sophisticated catalytic systems supported by siloxanes derived from this compound is an area of active research. The process begins with the ring-opening polymerization (ROP) of this compound, which can be initiated by either anionic or cationic catalysts. researchgate.net This polymerization transforms the cyclic monomer into linear copoly(dimethylsiloxane/diphenylsiloxane).
The resulting polymer chains possess phenyl groups that can be functionalized to act as ligands for transition metal catalysts. For example, electrophilic substitution reactions on the phenyl rings can introduce coordinating groups such as phosphines, amines, or thiols. These groups can then bind to metal precursors to form immobilized catalysts. The flexibility of the siloxane backbone can enhance the accessibility of these catalytic sites to reactants.
The table below summarizes the key characteristics of this compound as a precursor for catalytic supports.
| Property | Value | Significance in Catalysis |
| Chemical Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | Provides a basis for understanding its chemical reactivity. |
| Molecular Formula | C18H28O4Si4 | Indicates the elemental composition and potential for functionalization. |
| Key Structural Feature | Phenyl-substituted cyclotetrasiloxane | The phenyl groups are key sites for functionalization to anchor catalytic species and enhance thermal stability. |
| Primary Reaction for Polymer Synthesis | Ring-Opening Polymerization (ROP) | Allows for the creation of high-molecular-weight polysiloxanes with controlled structures. |
The design of these catalytic systems can be fine-tuned to achieve specific catalytic activities and selectivities. The density of functional groups on the polymer chain, the nature of the linker between the polymer and the catalytic center, and the choice of the metal can all be varied to optimize the catalyst's performance for a particular chemical transformation.
Below is an interactive data table detailing the types of catalytic systems that can be conceptually designed from this compound-derived polymers.
| Catalyst Type | Design Strategy | Potential Applications |
| Heterogeneous Catalyst | Cross-linking of functionalized polysiloxane chains to form an insoluble network. | Continuous flow reactions, ease of catalyst separation and reuse. |
| Homogeneous Catalyst | Synthesis of linear, soluble functionalized polysiloxanes. | Reactions requiring high catalyst accessibility and mild reaction conditions. |
| Phase Transfer Catalyst | Introduction of quaternary ammonium (B1175870) or phosphonium (B103445) salts onto the phenyl groups. | Catalysis of reactions between immiscible reactants. |
The research into this compound and related phenyl-substituted siloxanes as precursors for catalytic materials continues to open new avenues in the field of advanced materials science, offering the potential for the development of highly efficient and recyclable catalysts for a wide range of chemical processes.
Environmental Chemistry and Degradation Research of Organosilicon Compounds
Mechanistic Studies of Environmental Transformation Pathways
The environmental transformation of Quadrosilan is anticipated to proceed through several key pathways, including hydrolysis, photolysis, and biodegradation. nih.gov These processes can occur simultaneously and influence one another, leading to a complex degradation profile in various environmental compartments such as water, soil, and air. rsc.org Due to its cyclic siloxane structure, this compound shares properties with other cyclic volatile methylsiloxanes (cVMS), which are known to partition into the atmosphere and sediment if released into water.
The primary transformation pathways for organosilicon compounds involve the cleavage of siloxane (Si-O) bonds and the oxidative degradation of organic substituents. researchgate.net For this compound, this would involve the breakdown of the cyclotetrasiloxane ring and the transformation of the phenyl and methyl groups. The stability of siloxanes makes them persistent, but they are not entirely inert in the environment. mst.dk
The following table outlines the principal environmental transformation pathways expected for this compound based on the behavior of analogous compounds.
| Transformation Pathway | Description | Key Reactive Moiety |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Siloxane (Si-O-Si) bonds |
| Photolysis | Degradation of molecules by the absorption of light energy. | Phenyl groups |
| Biodegradation | Breakdown of the compound by microorganisms. | Siloxane ring and Phenyl groups |
Photolytic and Hydrolytic Degradation Mechanisms
Photolytic Degradation:
Direct photolysis of this compound is expected to be initiated by the absorption of ultraviolet (UV) radiation from sunlight, primarily by the phenyl groups. mdpi.comnih.gov Aromatic rings are known to absorb UV light, which can lead to the formation of excited states and subsequent chemical reactions. capes.gov.br This can result in the cleavage of the silicon-carbon bond or transformation of the aromatic ring itself.
Hydrolytic Degradation:
Hydrolysis is a key degradation pathway for siloxanes in aqueous environments. techniques-ingenieur.fr The Si-O-Si bonds that form the backbone of the this compound ring are susceptible to cleavage by water. acs.org This process can be catalyzed by both acidic and basic conditions. unm.eduscientificspectator.com The hydrolysis of the cyclotetrasiloxane ring would lead to the formation of linear siloxanol oligomers and ultimately to monomeric silanols, such as diphenylsilanediol (B146891) and dimethylsilanediol. scientificspectator.com
The rate of hydrolysis is influenced by several environmental factors, as detailed in the table below.
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increased under acidic or basic conditions | Catalysis of the nucleophilic attack on the silicon atom. unm.edu |
| Temperature | Increased with higher temperature | Provides the necessary activation energy for the reaction. |
| Water Availability | Essential for the reaction to occur | Water is a reactant in the hydrolytic cleavage. |
The ultimate hydrolysis products, monomeric silanols, are generally more water-soluble than the parent cyclosiloxane.
Research on Biotransformation and Biodegradation Processes
While specific studies on the biodegradation of this compound are lacking, research on other cyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), indicates that biodegradation can occur. researchgate.net Microorganisms in soil and sediment can facilitate the breakdown of these compounds. The biodegradation of this compound would likely involve two main processes: the breakdown of the siloxane ring and the degradation of the phenyl substituents.
The biodegradation of the siloxane backbone is thought to proceed via hydrolysis, potentially mediated by microbial enzymes, leading to the formation of silanols. These silanols may then be further metabolized. For instance, dimethylsilanediol, a potential hydrolysis product of compounds like D4, has been shown to be biodegradable.
The phenyl groups attached to the silicon atoms are also potential sites for microbial attack. Numerous bacteria are known to degrade aromatic hydrocarbons. nih.gov The biodegradation of the phenyl groups in this compound could proceed through pathways involving hydroxylation of the aromatic ring, followed by ring cleavage. The presence of other organic compounds, such as toluene, has been shown to potentially enhance the biodegradation of some siloxanes. nih.gov
Potential biotransformation reactions for this compound are summarized in the table below, based on known microbial degradation pathways for related compounds.
| Biotransformation Reaction | Description | Potential Products |
| Hydrolysis of Siloxane Bonds | Enzymatic cleavage of the Si-O-Si bonds in the cyclosiloxane ring. | Linear siloxanols, Diphenylsilanediol, Dimethylsilanediol |
| Hydroxylation of Phenyl Groups | Introduction of hydroxyl (-OH) groups onto the aromatic rings. | Hydroxylated this compound derivatives |
| Aromatic Ring Cleavage | Opening of the phenyl ring structure by microbial enzymes. | Aliphatic carboxylic acids |
Future Research Directions and Emerging Paradigms in Organosilicon Chemistry
Integration of Artificial Intelligence and Robotics in Chemical Discovery
Predictive Property Analysis: AI algorithms are capable of analyzing extensive datasets of chemical structures and their associated properties. This enables the prediction of the behavior of organosilicon compounds, such as Quadrosilan, including their solubility, stability, and potential reactivity, thereby guiding experimental investigations toward promising candidates for novel applications lanyachem.com.
Synthesis Route Optimization: Machine learning models can identify the most efficient and cost-effective synthesis pathways for complex organosilicon molecules. This capability can streamline the production of compounds like this compound or its derivatives.
Accelerated Material Design: AI assists in the design of new organosilicon materials with precisely tailored properties by simulating molecular interactions and forecasting performance characteristics. This could involve structural modifications of this compound to explore new material applications.
Automated Experimentation: AI-powered robotic platforms can automate high-throughput screening and synthesis processes, facilitating rapid exploration of the chemical space occupied by organosilicon compounds.
While specific research directly integrating AI with this compound is not extensively detailed in the provided search results, the broader organosilicon chemistry field demonstrates a growing adoption of AI for discovering new materials and understanding intricate chemical systems ontosight.ailanyachem.comaist.go.jpaist.go.jpacs.org.
Multiscale Modeling and Experimental Validation in Materials Design
Elucidating Reaction Mechanisms: The synthesis of organosilicon compounds, including the cyclization reactions integral to this compound's formation, can be significantly enhanced through multiscale modeling. This allows for a detailed understanding of intermediate reaction steps and kinetics acs.orgnih.gov.
Forecasting Material Properties: Modeling the behavior of organosilicon polymers derived from precursors like this compound enables the prediction of their thermal stability, mechanical properties, and surface interactions. This is critical for their successful application in materials science vulcanchem.comnih.gov.
Designing Novel Molecular Architectures: By simulating molecular dynamics and interactions at various scales, researchers can design novel organosilicon structures with specific functionalities. This can lead to the development of improved catalysts, coatings, or advanced materials. For example, modeling the behavior of this compound's siloxane rings and phenyl substituents can inform the design of related cyclic siloxanes with modified properties.
Validating Experimental Findings: Multiscale models provide a theoretical foundation for validating and interpreting experimental results, ensuring a comprehensive understanding of a compound's behavior from the molecular level up to its bulk properties.
The development of new force fields for organosilicon molecules, as demonstrated in research focused on predicting thermodynamic properties of various silanes and siloxanes, exemplifies the practical application of multiscale modeling in this field nih.gov. This approach is indispensable for optimizing the synthesis and application of compounds like this compound in materials science.
Interdisciplinary Research Frontiers at the Interface of Chemistry and Engineering
The progression of organosilicon chemistry is increasingly propelled by interdisciplinary collaborations between chemists and engineers fnu.ac.fjelsevier.com. This integration facilitates the translation of fundamental chemical discoveries into practical applications and technological innovations. For this compound and analogous compounds, interdisciplinary research endeavors can concentrate on:
Biomedical Applications: While this compound had historical pharmaceutical applications, the broader class of organosilicon compounds is being actively explored for drug delivery systems, tissue engineering, and biosensors. This is due to their favorable biocompatibility and capacity for surface modification ontosight.aiontosight.ai. Interdisciplinary efforts are crucial for bridging chemical synthesis with biological and engineering principles to realize these applications.
Materials Engineering: The fusion of chemical synthesis expertise with materials engineering principles allows for the design and fabrication of advanced organosilicon materials. This encompasses the development of silicon-based polymers, coatings, and composites with enhanced properties for sectors such as aerospace, electronics, and construction vulcanchem.comaist.go.jpelsevier.com.
Process Development and Scale-Up: Chemical engineers play a pivotal role in scaling up the synthesis of organosilicon compounds from laboratory-scale experiments to industrial production, ensuring efficiency, safety, and cost-effectiveness. Research into continuous flow synthesis and catalysis for organosilicon materials represents a key area of this interdisciplinary work aist.go.jpaist.go.jp.
Nanotechnology Integration: The convergence of organosilicon chemistry with nanotechnology enables the creation of novel nanostructured materials possessing unique optical, electronic, and catalytic properties.
The extensive applicability of organosilicon compounds, spanning from pharmaceuticals to cutting-edge materials, highlights the critical importance of interdisciplinary research in fully harnessing their potential fnu.ac.fjelsevier.com.
Q & A
Q. How should conflicting results from this compound’s preclinical vs. clinical studies be addressed in grant proposals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
